molecular formula C18H19N3O3S B410658 N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide

N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide

Cat. No.: B410658
M. Wt: 357.4g/mol
InChI Key: NDTNSZSYVDPULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide is a chemical compound with the molecular formula C18H19N3O3S and a molecular weight of 357.42676 g/mol . This compound is known for its unique structure, which includes a benzyloxybenzoyl group and a hydrazino carbothioyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide typically involves the reaction of 2-(benzyloxy)benzoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with a suitable isothiocyanate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different properties and applications compared to the parent compound.

Scientific Research Applications

N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide include other hydrazino carbothioyl derivatives and benzyloxybenzoyl compounds. These compounds share structural similarities but may have different functional groups or substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4g/mol

IUPAC Name

N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide

InChI

InChI=1S/C18H19N3O3S/c1-2-16(22)19-18(25)21-20-17(23)14-10-6-7-11-15(14)24-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23)(H2,19,21,22,25)

InChI Key

NDTNSZSYVDPULK-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NNC(=O)C1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC(=S)NNC(=O)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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